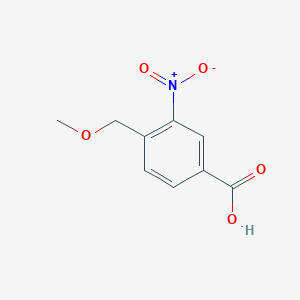

4-(Methoxymethyl)-3-nitrobenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as crucial precursors and intermediates in the synthesis of a vast array of organic substances. chemsrc.com Their utility spans from the production of pharmaceuticals and agrochemicals to dyes and polymers. ontosight.aiontosight.aipreprints.org The reactivity of the carboxylic acid group allows for a multitude of transformations, including esterification, amide bond formation, and reduction to alcohols or aldehydes. chemsrc.com Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that modulate the molecule's chemical and biological properties. nih.gov This versatility makes substituted benzoic acids indispensable tools for chemists aiming to construct complex molecular architectures. ontosight.aiontosight.ai

Significance of Nitroaromatic Compounds as Strategic Synthetic Intermediates

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are of paramount importance in industrial and laboratory synthesis. fishersci.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also facilitates nucleophilic aromatic substitution. This electronic influence is critical for directing the regioselectivity of subsequent reactions. A key feature of nitroaromatics is the facile reduction of the nitro group to an amino group (-NH2). This transformation provides a reliable route to anilines, which are themselves vital intermediates for dyes, pharmaceuticals, and other specialty chemicals. fishersci.com Consequently, the nitro group often serves as a "masked" amino group, strategically introduced to be converted in a later synthetic step.

Role of Methoxymethyl Ethers as Protecting Groups and Synthetic Handles in Organic Synthesis

The methoxymethyl (MOM) ether is a common protecting group for alcohols in multi-step organic synthesis. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The MOM group is typically introduced by reacting an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. It is valued for its stability across a wide range of conditions, including exposure to bases, nucleophiles, and various oxidizing and reducing agents. Crucially, the MOM group can be selectively removed under acidic conditions to regenerate the alcohol, making it a versatile tool for synthetic chemists.

Overview of 4-(Methoxymethyl)-3-nitrobenzoic acid in Contemporary Chemical Literature

Direct and extensive research literature focusing specifically on this compound is notably sparse. The compound is primarily recognized as a synthetic intermediate, with its properties and reactivity largely inferred from the well-established chemistry of its constituent functional groups. Its structure combines the features of a benzoic acid, a nitroaromatic compound, and a benzylic ether.

The synthesis of this compound is not commonly detailed but can be logically achieved from commercially available precursors. A plausible synthetic route involves the nucleophilic substitution of 4-(bromomethyl)-3-nitrobenzoic acid with methanol (B129727) or sodium methoxide (B1231860). The starting material, 4-(bromomethyl)-3-nitrobenzoic acid, is a known compound used in various synthetic applications, including as a photocleavable linker and a reagent for creating other complex molecules. fishersci.com

The utility of this compound lies in its potential as a trifunctional building block. The carboxylic acid can be converted into esters or amides, the nitro group can be reduced to an amine, and the methoxymethyl group, while relatively stable, could potentially be cleaved under harsh acidic conditions to reveal a hydroxymethyl group. This array of reactive sites makes it a potentially valuable intermediate for constructing complex target molecules in medicinal chemistry and materials science.

Interactive Data Table: Chemical Properties

| Property | Value | Source |

| Compound Name | This compound | |

| Molecular Formula | C9H9NO5 | Inferred |

| Molecular Weight | 211.17 g/mol | Inferred |

| Appearance | Expected to be a solid | Inferred |

| Precursor Compound | 4-(Bromomethyl)-3-nitrobenzoic acid | |

| CAS Number | 55715-03-2 | |

| Molecular Formula | C8H6BrNO4 | |

| Molecular Weight | 260.04 g/mol | |

| Melting Point | 127-130 °C |

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGLQUXKSWRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxymethyl 3 Nitrobenzoic Acid

Retrosynthetic Analysis of 4-(Methoxymethyl)-3-nitrobenzoic acid

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to more readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the nitro group, the carbon-oxygen bond of the methoxymethyl ether, and the carbon-carbon bond connecting the carboxylic acid to the aromatic ring.

A plausible retrosynthetic pathway begins with the disconnection of the nitro group, a common strategy in the synthesis of nitroaromatic compounds. This leads back to 4-(methoxymethyl)benzoic acid. Further disconnection of the methoxymethyl group can be envisioned in two ways: cleavage of the methyl ether to a hydroxymethyl group, or disconnection at the benzylic carbon to a halomethyl or tolyl precursor. The carboxylic acid can be retrosynthetically derived from the oxidation of a methyl group.

This analysis points to key precursors such as 4-methylbenzoic acid (p-toluic acid) or 4-(chloromethyl)benzoic acid, which are commercially available and serve as versatile starting points for the synthesis. The sequence of introducing the nitro group and functionalizing the methyl group is a critical consideration in the forward synthesis to ensure correct regiochemistry.

Established and Emerging Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes focus on the strategic introduction and modification of the key functional groups on the benzene (B151609) ring.

Strategic Functionalization of Readily Available Aromatic Precursors

A common and cost-effective strategy involves starting with p-toluic acid. The synthesis would then proceed through the following key steps:

Nitration: Introduction of the nitro group onto the aromatic ring of p-toluic acid.

Side-Chain Functionalization: Conversion of the methyl group to the desired methoxymethyl group.

Alternatively, starting with 4-(chloromethyl)benzoic acid allows for a different sequence of reactions. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

Regioselective Introduction and Transformation of the Nitro Group

The introduction of the nitro group at the 3-position is a key regioselective step. The substituents already present on the aromatic ring will direct the position of nitration.

Nitration of 4-methylbenzoic acid: The methyl group is an ortho, para-directing activator, while the carboxylic acid is a meta-directing deactivator. In this case, the activating effect of the methyl group would direct the incoming nitro group to the 3-position (ortho to the methyl group and meta to the carboxylic acid). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Nitration of 4-(methoxymethyl)benzoic acid: If the methoxymethyl group is introduced first, its ortho, para-directing effect would also favor the introduction of the nitro group at the 3-position.

Efficient Incorporation and Modification of the Methoxymethyl Moiety

There are two primary strategies for the incorporation of the methoxymethyl group:

From a Methyl Group: This involves the halogenation of the methyl group of 4-methyl-3-nitrobenzoic acid, followed by nucleophilic substitution with methoxide (B1231860).

Benzylic Bromination: The methyl group can be converted to a bromomethyl group using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide.

Methoxymethylation: The resulting 4-(bromomethyl)-3-nitrobenzoic acid can then be treated with sodium methoxide in methanol (B129727) to yield the final product.

From a Halomethyl Group: Starting with 4-(chloromethyl)benzoic acid, the methoxymethyl group can be introduced by reaction with sodium methoxide. This would be followed by nitration to introduce the nitro group at the 3-position.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for each step.

For the nitration step , controlling the temperature is crucial to prevent the formation of dinitro byproducts and to ensure regioselectivity. A lower temperature generally favors the desired mononitration.

| Parameter | Condition | Rationale |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard and effective nitrating mixture. |

| Temperature | 0-10 °C | Minimizes side reactions and improves selectivity. |

| Reaction Time | 1-3 hours | Sufficient for complete reaction without significant byproduct formation. |

For the benzylic bromination , the choice of solvent and initiator is important for efficient radical formation.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Selective for allylic and benzylic bromination. |

| Initiator | Benzoyl peroxide or AIBN | Initiates the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl₄) or acetonitrile (B52724) | Non-polar solvents that facilitate the reaction. |

For the methoxymethylation step , anhydrous conditions are necessary to prevent the hydrolysis of the methoxide and the formation of the corresponding alcohol.

| Parameter | Condition | Rationale |

| Reagent | Sodium methoxide in methanol | Strong nucleophile for the substitution reaction. |

| Solvent | Anhydrous methanol | Serves as both solvent and source of methoxide. |

| Temperature | Room temperature to reflux | To ensure complete reaction. |

Investigation of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, several aspects of the proposed syntheses could be modified to be more environmentally benign.

Alternative Nitrating Agents: The use of solid acid catalysts or milder nitrating agents like dinitrogen pentoxide could reduce the amount of acidic waste generated from the traditional mixed acid nitration.

Greener Solvents: Replacing hazardous solvents like carbon tetrachloride in the bromination step with greener alternatives such as acetonitrile or solvent-free conditions could be explored.

Catalytic Approaches: The development of catalytic methods for the direct oxidation of the methyl group to a methoxymethyl group would be a significant advancement, avoiding the use of stoichiometric halogenating agents.

Atom Economy: Designing synthetic routes with higher atom economy by minimizing the use of protecting groups and stoichiometric reagents is a key goal of green chemistry. For instance, a direct C-H activation and functionalization of the methyl group would be a highly atom-economical approach.

Further research into these areas could lead to more sustainable and efficient methods for the synthesis of this compound and related compounds.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxymethyl 3 Nitrobenzoic Acid

Reactions Involving the Carboxyl Group of 4-(Methoxymethyl)-3-nitrobenzoic acid

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification: The synthesis of esters from this compound is a fundamental transformation. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edubond.edu.au This equilibrium-driven process is typically performed using an excess of the alcohol to favor ester formation. For instance, reaction with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 4-(methoxymethyl)-3-nitrobenzoate. The reaction conditions can be tailored based on the specific alcohol being used.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species or by using coupling agents. For example, reaction with 4-methoxybenzyl alcohol in the presence of a coupling agent can yield the corresponding 4-methoxybenzyl ester. nih.gov

Amidation: The formation of amides from this compound provides access to a wide range of functionalized molecules. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as a carbodiimide. A more traditional approach involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine to form the amide. This two-step process is often high-yielding and applicable to a broad scope of amines. google.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 4-(methoxymethyl)-3-nitrobenzoate | Fischer Esterification |

| This compound | Amine, Coupling Agent | N-substituted-4-(methoxymethyl)-3-nitrobenzamide | Amidation |

| This compound | Thionyl chloride, then Amine | N-substituted-4-(methoxymethyl)-3-nitrobenzamide | Amidation via Acid Chloride |

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding (4-(methoxymethyl)-3-nitrophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Care must be taken to control the reaction conditions to avoid the reduction of the nitro group. commonorganicchemistry.com

The resulting benzyl (B1604629) alcohol, 4-(methoxymethyl)-3-nitrobenzyl alcohol, is a versatile intermediate for further functionalization. sigmaaldrich.comstenutz.eu For example, it can be oxidized back to the carboxylic acid under specific conditions. A patent describes the oxidation of 3-nitro-4-methoxy benzyl alcohol to 3-nitro-4-methoxy benzoic acid using nitric acid. google.com

Acid Chloride Formation: The conversion of this compound to its corresponding acid chloride, 4-(methoxymethyl)-3-nitrobenzoyl chloride, is a crucial step for enhancing its reactivity towards nucleophiles. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgorgsyn.org The resulting acid chloride is a highly reactive intermediate used in the synthesis of esters, amides, and other acyl derivatives.

Anhydride Synthesis: Symmetrical anhydrides can be prepared from carboxylic acids, often through dehydration or reaction with a suitable coupling agent. For this compound, the corresponding anhydride, 4-(methoxymethyl)-3-nitrobenzoic anhydride, can be synthesized. Acid anhydrides are also reactive acylating agents, similar to acid chlorides. tcichemicals.comnih.gov

Transformations of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to the Amino Group: The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, yielding 3-amino-4-(methoxymethyl)benzoic acid. This can be achieved through various methods, including catalytic hydrogenation and stoichiometric reduction. wikipedia.org

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comacsgcipr.org It is often a clean and efficient method.

Stoichiometric Reduction: A variety of metals in acidic media can be used, such as iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. Sodium sulfide (B99878) (Na₂S) can also be used and sometimes offers selectivity in molecules with multiple nitro groups. commonorganicchemistry.comunimi.it

Downstream Derivatizations of the Amino Group: The resulting 3-amino-4-(methoxymethyl)benzoic acid is a versatile building block for further synthesis.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly useful intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents onto the aromatic ring. They can also act as electrophiles in coupling reactions with activated aromatic compounds to form azo dyes. libretexts.org

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This is a common method for protecting the amino group or for building more complex molecular structures.

Urea (B33335) Formation: Reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Generally clean and high-yielding. commonorganicchemistry.com |

| Metal in Acid | Fe/AcOH, Zn/AcOH, SnCl₂ | Mild conditions, useful for substrates with other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide | Na₂S | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.commasterorganicchemistry.com For SNAr to occur, a good leaving group must be present on the ring, typically ortho or para to the nitro group. libretexts.orglibretexts.org

In the context of derivatives of this compound, if a suitable leaving group (e.g., a halogen) were present at the 4- or 6-position, the nitro group at the 3-position would facilitate nucleophilic attack at that position. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and lowers the activation energy for the reaction.

For example, a related compound, 4-chloro-3-nitrobenzoic acid, can undergo SNAr with methylamine (B109427) to yield 4-(methylamino)-3-nitrobenzoic acid. google.com Similarly, a patent describes the reaction of 3-nitro-4-X-benzoic acid (where X is a halogen) with aniline (B41778). google.com

Reactivity and Stability of the Methoxymethyl Ether in this compound

The methoxymethyl (MOM) ether in this compound serves as a protective group for the benzylic alcohol. Its reactivity and stability are crucial considerations in multi-step syntheses involving this compound. The electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro and carboxylic acid groups, can affect the conditions required for both its removal and its tolerance to various reagents.

Selective Deprotection Strategies for the Methoxymethyl Group

The cleavage of the MOM ether in this compound to reveal the corresponding 4-(hydroxymethyl)-3-nitrobenzoic acid requires careful selection of reagents to avoid unwanted side reactions. The MOM group is an acetal, making it susceptible to cleavage under acidic conditions. adichemistry.com However, the presence of other functional groups necessitates mild and selective methods.

A variety of acidic reagents, both Brønsted and Lewis acids, can be employed for the deprotection of MOM ethers. wikipedia.org Strong acidic conditions are generally effective but may not be suitable for substrates with acid-labile functionalities. nih.gov The deprotection of aromatic MOM ethers can be influenced by the electronic nature of the substituents on the aromatic ring. For instance, substrates with electron-withdrawing groups, such as the nitro group present in the target molecule, may require more forcing conditions like longer reaction times or heating to achieve complete cleavage. nih.gov

Several specific methods for MOM deprotection are applicable, although they may require optimization for this compound. These strategies aim to provide high yields and selectivity.

| Reagent/Method | Conditions | Comments |

| Acid Hydrolysis | Dilute HCl in an alcohol solvent (e.g., methanol), often with heating. | A classic method, but the strength of the acid and temperature must be controlled to prevent side reactions. adichemistry.commasterorganicchemistry.com |

| Lewis Acids | Boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), or trimethylsilyl (B98337) iodide (TMSI). | These reagents are effective but can be harsh. BBr₃ is particularly useful for cleaving ethers. wikipedia.org |

| Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl | TMSOTf, 2,2'-bipyridyl in an aprotic solvent like acetonitrile (B52724), followed by hydrolysis. | This method proceeds under mild, non-acidic conditions and is suitable for substrates with acid-labile groups. The reaction first converts the MOM ether to a silyl (B83357) ether, which is then hydrolyzed. nih.gov |

| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | CBr₄, PPh₃ in an aprotic solvent under thermal conditions. | This system offers a selective method for the deprotection of phenolic and other MOM ethers. researchgate.net |

| Zinc Bromide (ZnBr₂) and Propanethiol (n-PrSH) | ZnBr₂, n-PrSH in a suitable solvent. | This combination provides a rapid and efficient deprotection of MOM ethers with high selectivity. researchgate.net |

Tolerance and Controlled Transformations of the Methoxymethyl Group under Various Reaction Conditions

The MOM ether is a widely used protecting group due to its stability across a range of reaction conditions, particularly those that are basic or weakly acidic. nih.gov This robustness allows for various chemical transformations to be performed on other parts of the this compound molecule without affecting the protected hydroxyl group.

The stability of the MOM group can be summarized as follows:

| Condition Type | Reagent/Environment | Stability of MOM Group |

| Basic Conditions | Strong bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or lithium diisopropylamide (LDA). | Generally stable. This allows for reactions such as saponification of esters or other base-mediated transformations. adichemistry.comorganic-chemistry.org |

| Weakly Acidic Conditions | pH range of 4-7. | Generally stable. adichemistry.com |

| Strongly Acidic Conditions | pH < 4, strong Brønsted acids (e.g., HCl, H₂SO₄), or Lewis acids. | Labile. The MOM ether will be cleaved under these conditions. adichemistry.comwikipedia.orgmasterorganicchemistry.com |

| Oxidizing Agents | Reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or osmium tetroxide (OsO₄). | Generally stable, allowing for oxidation of other functional groups. organic-chemistry.org |

| Reducing Agents | Catalytic hydrogenation (H₂/Pd, H₂/Ni), metal hydrides (e.g., LiAlH₄, NaBH₄), or dissolving metal reductions (Na/NH₃). | Generally stable. For instance, the nitro group on the ring could potentially be reduced without affecting the MOM ether. organic-chemistry.org |

| Nucleophiles | Organometallic reagents (e.g., Grignard reagents, organolithiums), amines, or alkoxides. | Generally stable. organic-chemistry.org |

While the MOM group is primarily a protecting group, controlled transformations are conceivable, though less common. For example, treatment with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can directly convert an aromatic MOM ether into a triethylsilyl (TES) ether, which may offer different reactivity or stability profiles. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Aromatic Ring of this compound

Further electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the three existing substituents. The outcome of such a reaction depends on the interplay between the activating/deactivating and ortho-, para-/meta-directing properties of these groups. masterorganicchemistry.com

The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): This is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. pressbooks.pubreddit.com

-NO₂ (Nitro): This is a strongly deactivating group and a meta-director, also due to strong electron-withdrawing inductive and resonance effects. pressbooks.pub

To predict the regioselectivity of an incoming electrophile, we must consider the positions relative to each substituent. The aromatic ring has two available positions for substitution: C-2 and C-6.

| Position | Relation to -COOH (at C-1) | Relation to -NO₂ (at C-3) | Relation to -CH₂OCH₃ (at C-4) | Predicted Outcome |

| C-2 | ortho | ortho | meta | Disfavored by all three groups. |

| C-6 | meta | meta | ortho | Favored by all three directing effects. |

Therefore, electrophilic aromatic substitution on this compound is predicted to occur overwhelmingly at the C-6 position. The methoxymethyl group directs ortho to itself, and both the carboxylic acid and nitro groups direct meta to their positions, all converging on C-6. Although the -CH₂OCH₃ group is activating, the strong deactivating nature of the -COOH and -NO₂ groups will make the ring significantly less reactive than benzene (B151609), likely requiring harsh reaction conditions for substitution to occur. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving Functionalized Derivatives of this compound

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions typically require an organohalide or a triflate as one of the coupling partners. wikipedia.orglibretexts.org To employ this compound in such reactions, it would first need to be functionalized with a suitable leaving group (e.g., Br, I, OTf) at one of the available ring positions, namely C-2 or C-6.

Assuming a derivative such as 6-bromo-4-(methoxymethyl)-3-nitrobenzoic acid is prepared, it could then participate in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

A hypothetical Suzuki coupling of a 6-bromo derivative would proceed as follows:

Reaction Scheme: A 6-bromo-4-(methoxymethyl)-3-nitrobenzoic acid derivative could react with an aryl or vinyl boronic acid (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield the corresponding 6-substituted product.

The electronic and steric environment of the bromo-derivative would influence the reaction's efficiency. The presence of two strongly electron-withdrawing groups (-NO₂ and -COOH) would likely make the aryl bromide more reactive towards oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. libretexts.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Reaction Scheme: A 6-bromo-4-(methoxymethyl)-3-nitrobenzoic acid derivative could be coupled with an alkene (e.g., styrene, an acrylate) using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form a new carbon-carbon bond at the C-6 position, yielding a substituted alkene. libretexts.org

Similar to the Suzuki coupling, the electron-deficient nature of the aromatic ring in the 6-bromo derivative would be expected to facilitate the oxidative addition step of the Heck catalytic cycle. libretexts.org The regioselectivity of the alkene insertion and subsequent β-hydride elimination would determine the geometry of the resulting product. chim.it

Derivatization Strategies and Analogue Synthesis Based on 4 Methoxymethyl 3 Nitrobenzoic Acid

Rational Design Principles for Analogues and Derivatives of 4-(Methoxymethyl)-3-nitrobenzoic acid

The rational design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles. Each functional group on the molecule can be systematically modified to probe its contribution to biological activity or material properties. The primary goal is to optimize the parent structure by enhancing desired characteristics while minimizing unwanted effects.

Key design strategies include:

Modulation of Physicochemical Properties : The carboxylic acid is a key determinant of the molecule's acidity (pKa) and can influence its solubility and interactions with biological targets. The nitro group is a strong electron-withdrawing group, affecting the electronic properties of the aromatic ring and the acidity of the carboxyl group. The methoxymethyl group contributes to lipophilicity. Modifications to these groups can systematically alter properties like lipophilicity (LogP), electronic distribution, and hydrogen bonding capacity.

Isosteric and Bioisosteric Replacements : Functional groups can be replaced with other groups of similar size, shape, and electronic character. For instance, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to maintain an acidic proton while altering other properties. The nitro group could be substituted with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group.

Structure-Activity Relationship (SAR) Exploration : By creating a library of derivatives with focused modifications at each functional site, researchers can systematically investigate the SAR. For example, converting the carboxylic acid to a series of esters or amides can explore the importance of the acidic proton and the hydrogen-bonding capabilities of the carboxyl group. Similarly, reducing the nitro group to an amine introduces a basic, electron-donating group, which dramatically alters the molecule's properties and allows for a different set of subsequent derivatizations. masterorganicchemistry.com

Conformational Restriction : Incorporating the scaffold into larger, more rigid structures, such as heterocyclic systems, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity for a biological target by reducing the entropic penalty of binding.

These design principles guide the synthetic strategies discussed in the following sections, aiming to produce a diverse set of analogues for comprehensive evaluation.

Synthesis of Esters and Amides from the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a prime site for derivatization, readily converted into esters and amides to modulate polarity, solubility, and hydrogen bonding patterns. These transformations are fundamental in organic synthesis. masterorganicchemistry.com

Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first activating the carboxylic acid. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is accomplished via a Fischer esterification by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. bond.edu.au

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. masterorganicchemistry.com Therefore, coupling agents are commonly employed to activate the carboxylic acid. These reagents facilitate the formation of an active intermediate that is readily attacked by an amine. A variety of modern coupling reagents are available, each with specific applications and advantages. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then reacts readily with an amine to form the amide.

Recent advancements have also explored novel methods, such as the direct reductive coupling of esters with nitroarenes catalyzed by nickel to form amides, which could potentially be adapted for this system. nih.gov Another innovative approach involves the direct amidation of esters using sodium amidoboranes at room temperature, offering a rapid and catalyst-free synthesis of primary and secondary amides. nih.gov

Below is a table summarizing common methods for amide synthesis from carboxylic acids.

| Method | Activating/Coupling Agent | Typical Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | DCC, EDC | Room temperature, organic solvent (e.g., DCM, DMF) | Mild conditions, high yields | DCC can form insoluble urea (B33335) byproduct, potential for racemization |

| Phosphonium Salt Coupling | BOP, PyBOP | Room temperature, base (e.g., DIPEA), organic solvent | High efficiency, low racemization | Reagents can be expensive |

| Uronium Salt Coupling | HBTU, HATU | Room temperature, base (e.g., DIPEA), organic solvent | Fast reactions, high yields, low racemization | Cost of reagents |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Reflux or room temperature, often neat or in DCM | Highly reactive intermediate, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |

DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DCM: Dichloromethane; DMF: Dimethylformamide; DIPEA: N,N-Diisopropylethylamine.

Preparation of Reduced and Modified Nitro-Derivatives for Diversified Chemical Libraries

The aromatic nitro group is a highly versatile functional group, primarily because it can be reduced to an amine, which serves as a key synthetic handle. masterorganicchemistry.com The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring and introduces a nucleophilic and basic center. masterorganicchemistry.com This transformation is critical for building diverse molecular libraries.

A wide array of methods exists for the reduction of aromatic nitro compounds, offering varying degrees of selectivity and functional group tolerance. organic-chemistry.org The choice of reagent is crucial, especially when other reducible groups, like the carboxylic acid, are present.

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used method involving hydrogen gas and a metal catalyst. It is generally clean and efficient.

Metal-Acid Systems : Classic methods involve the use of an easily oxidized metal in an acidic medium. These are often inexpensive and effective.

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.

Other Reducing Agents : A variety of other reagents can effect this transformation, sometimes with enhanced chemoselectivity. For instance, sodium borohydride, a mild reducing agent, is typically unable to reduce nitro groups on its own but can do so in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The following table details common reagents for the selective reduction of aromatic nitro groups.

| Reagent/System | Typical Conditions | Selectivity | Notes |

| H₂, Pd/C or PtO₂ | 1-4 atm H₂, RT, solvent (EtOH, MeOH) | High; can also reduce alkenes/alkynes | Common lab and industrial method. masterorganicchemistry.comwikipedia.org |

| Fe, HCl or Acetic Acid | Reflux | Good; tolerates many functional groups | Classic, cost-effective method. wikipedia.org |

| SnCl₂, HCl | RT or gentle heat, solvent (EtOH) | Good; often used for selective reductions | Stoichiometric tin salts produced as waste. masterorganicchemistry.com |

| Zn, NH₄Cl | RT, aqueous solvent | Reduces nitro to hydroxylamine | Useful for partial reduction. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | RT, aqueous/biphasic system | Good; often used for selective reduction of one of two nitro groups | Mild conditions. wikipedia.org |

| Hydrazine (N₂H₄), Catalyst | Catalyst (e.g., Raney Ni, Fe-C), RT | Good | Avoids strongly acidic conditions. |

Partial reduction of the nitro group can also lead to other useful intermediates, such as nitroso compounds or N-arylhydroxylamines, further diversifying the range of possible derivatives. wikipedia.org

Selective Functionalization and Derivatization of the Methoxymethyl Side Chain

The methoxymethyl (-CH₂OCH₃) side chain offers another site for diversification, although its modification requires careful selection of reagents to avoid reactions at the other functional groups. The primary strategies involve cleavage of the methyl ether to unmask a hydroxymethyl group or functionalization at the benzylic position.

Ether Cleavage: Cleavage of the methyl ether would yield 4-(hydroxymethyl)-3-nitrobenzoic acid. This transformation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. Other reagents like trimethylsilyl (B98337) iodide (TMSI) can also be employed. The resulting hydroxymethyl group is a valuable synthetic handle. It can be:

Oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Esterified or etherified to introduce a variety of different groups.

Converted to a halomethyl group (e.g., bromomethyl) using reagents like phosphorus tribromide (PBr₃). The resulting 4-(bromomethyl)-3-nitrobenzoic acid is a reactive electrophile suitable for nucleophilic substitution reactions. researchgate.net

Benzylic Functionalization: Direct functionalization of the benzylic methylene (B1212753) (-CH₂-) group is challenging due to the deactivating nature of the nitro and carboxyl groups on the aromatic ring. However, if the parent compound were synthesized from a 4-methyl-3-nitrobenzoic acid precursor, the benzylic methyl group could be functionalized through free-radical halogenation (e.g., using N-bromosuccinimide) to provide a key intermediate for introducing the methoxymethyl group or other functionalities.

The table below outlines potential derivatization pathways for the methoxymethyl side chain.

| Transformation | Reagent(s) | Intermediate Product | Potential for Further Derivatization |

| Ether Cleavage | BBr₃, TMSI | 4-(hydroxymethyl)-3-nitrobenzoic acid | Oxidation, esterification, etherification, halogenation |

| Oxidation | PCC, MnO₂ (on the alcohol) | 4-formyl-3-nitrobenzoic acid | Reductive amination, Wittig reaction, Grignard addition |

| Halogenation | PBr₃, SOCl₂ (on the alcohol) | 4-(halomethyl)-3-nitrobenzoic acid | Nucleophilic substitution with various nucleophiles (e.g., amines, thiols, cyanides) |

Incorporation of this compound Scaffolds into Heterocyclic Systems

Derivatives of this compound are valuable building blocks for the synthesis of complex heterocyclic systems. The key intermediate for many of these syntheses is 3-amino-4-(methoxymethyl)benzoic acid, obtained via the reduction of the nitro group as described in section 4.3. This ortho-amino benzoic acid derivative possesses two vicinal functional groups—an amine and a carboxylic acid—that are perfectly poised for cyclization reactions to form fused heterocyclic rings.

Synthesis of Fused Six-Membered Heterocycles:

Benzoxazinones : Reaction of 3-amino-4-(methoxymethyl)benzoic acid with phosgene (B1210022) or its equivalents can yield the corresponding isatoic anhydride, which can be further reacted or directly cyclized into a benzoxazinone (B8607429) ring system.

Quinazolinones : This important heterocyclic core can be synthesized through various routes. For example, condensation of the amino benzoic acid with formamide (B127407) or other one-carbon sources can lead to the formation of a quinazolinone. A multi-step synthesis of the anticancer drug Gefitinib, a quinazoline (B50416) derivative, starts from a substituted aminobenzoic acid which undergoes cyclization to form the core structure. nih.gov

Benzothiazines : Condensation with reagents containing sulfur could potentially lead to the formation of benzothiazine derivatives.

Synthesis of Fused Five-Membered Heterocycles:

Benzimidazoles : The amino derivative can be condensed with aldehydes or carboxylic acids (or their derivatives) under appropriate conditions to form benzimidazole (B57391) rings.

Benzoxazoles/Benzothiazoles : While less direct from the aminobenzoic acid, modification of the carboxylic acid to a phenol (B47542) or thiophenol (a challenging transformation) would enable condensation with one-carbon sources to form these heterocycles.

The versatility of the aminobenzoic acid scaffold allows it to be a precursor for a wide range of fused ring systems, significantly expanding the chemical space accessible from the parent compound.

Based on a thorough review of available scientific literature, there is no specific information documented for the chemical compound “this compound” regarding its applications in the synthesis of complex molecules as outlined in the requested article structure.

Searches for this particular compound did not yield research findings, data tables, or specific examples related to its use in the following areas:

Applications of 4 Methoxymethyl 3 Nitrobenzoic Acid As a Versatile Building Block in Complex Molecule Synthesis

Exploration in Multicomponent Reactions and Combinatorial Synthesis

While information is available for structurally related compounds such as 4-Methoxy-3-nitrobenzoic acid and 4-(Methylamino)-3-nitrobenzoic acid, the specific requested compound, 4-(Methoxymethyl)-3-nitrobenzoic acid, does not appear to be a commonly used or commercially available building block with documented applications in these fields. The synthesis or application of this exact molecule is not described in the accessible chemical and materials science databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline for “this compound.”

Advanced Spectroscopic and Structural Characterization of 4 Methoxymethyl 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(methoxymethyl)-3-nitrobenzoic acid in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

Unambiguous Assignments through ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the chemical environment and number of different types of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxymethyl group, and the carboxylic acid proton. The aromatic region would display a complex splitting pattern corresponding to a 1,2,4-trisubstituted benzene (B151609) ring. The electron-withdrawing nitro and carboxylic acid groups, along with the methoxymethyl substituent, dictate the specific chemical shifts.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum would show nine unique signals corresponding to the six aromatic carbons, the carboxylic carbon, and the two carbons of the methoxymethyl group. The chemical shifts are influenced by the nature of the substituents; for instance, the carbon attached to the nitro group (C-3) and the carboxylic acid carbon (C-1) are expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| COOH | ~11-13 (s, br) | ~167-170 | Chemical shift is solvent-dependent. |

| H-2 | ~8.5-8.6 (d) | ~132-134 | Deshielded by adjacent -COOH and ortho -NO₂ group. |

| C-1 | - | ~130-132 | Quaternary carbon attached to COOH. |

| C-2 | - | ~132-134 | Protonated aromatic carbon. |

| C-3 | - | ~148-150 | Quaternary carbon attached to the electron-withdrawing NO₂ group. |

| C-4 | - | ~138-140 | Quaternary carbon attached to the CH₂OCH₃ group. |

| H-5 | ~7.8-7.9 (d) | ~128-130 | Influenced by the para -COOH and ortho -CH₂OCH₃ groups. |

| C-5 | - | ~128-130 | Protonated aromatic carbon. |

| H-6 | ~8.2-8.3 (dd) | ~125-127 | Deshielded by the ortho -COOH group. |

| C-6 | - | ~125-127 | Protonated aromatic carbon. |

| -CH₂- | ~4.6-4.8 (s) | ~72-75 | Benzylic methylene (B1212753) group. |

| -OCH₃ | ~3.4-3.5 (s) | ~58-60 | Methoxy (B1213986) group. |

Note: Predicted values are based on established substituent effects and data from analogous compounds. s = singlet, d = doublet, dd = doublet of doublets, br = broad.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a crucial cross-peak between the aromatic protons H-5 and H-6, confirming their adjacent positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to definitively link the signals of H-2, H-5, and H-6 to their respective carbons (C-2, C-5, and C-6) and to assign the protons of the methoxymethyl group to their corresponding carbons (-CH₂- and -OCH₃). sdsu.eduyoutube.com

The methylene (-CH₂-) protons showing correlations to the aromatic carbons C-3, C-4, and C-5, which confirms the position of the methoxymethyl group at C-4.

The methoxy (-OCH₃) protons showing a correlation to the methylene carbon (-CH₂-).

The aromatic proton H-2 showing correlations to C-4 and C-6, and the carboxylic carbon.

The carboxylic acid proton showing correlations to C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could show a correlation between the methylene (-CH₂-) protons and the aromatic proton at the C-5 position, further confirming the substituent arrangement.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The calculated molecular weight for this compound (C₉H₉NO₅) is 211.17 g/mol . Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺˙) at m/z 211.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a new or synthesized compound.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺˙ | C₉H₉NO₅ | 211.0481 |

| [M+H]⁺ | C₉H₁₀NO₅ | 212.0559 |

| [M+Na]⁺ | C₉H₉NNaO₅ | 234.0378 |

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the loss of its functional groups. libretexts.org Common fragmentation includes:

Loss of a hydroxyl radical (-OH): [M - 17]⁺, leading to a peak at m/z 194.

Loss of a methoxy radical (-OCH₃): [M - 31]⁺, resulting in a fragment at m/z 180.

Loss of a carboxyl group (-COOH): [M - 45]⁺, producing an ion at m/z 166.

Loss of a nitro group (-NO₂): [M - 46]⁺, giving a significant peak at m/z 165.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the O-H, C=O, and N-O bonds. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the -CH₂- and -OCH₃ groups. |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong | A very intense and sharp peak, characteristic of the carboxyl group. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected in this region. |

| NO₂ Asymmetric Stretch | 1510-1550 | Strong | A key indicator for the nitro group. scielo.br |

| NO₂ Symmetric Stretch | 1330-1370 | Strong | Another defining peak for the nitro functionality. scielo.br |

| C-O Stretch (Ether & Acid) | 1000-1300 | Strong | Multiple bands from C-O-C and C-OH vibrations. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation and the presence of chromophores. The primary chromophore in this compound is the nitro-substituted benzene ring.

The electronic spectrum is expected to show absorptions arising from π → π* and n → π* transitions. libretexts.org The nitro group (-NO₂), the carboxylic acid group (-COOH), and the methoxymethyl group (-CH₂OCH₃) all act as auxochromes that modify the absorption characteristics of the benzene ring. The presence of the strong electron-withdrawing nitro group typically causes a bathochromic (red) shift of the benzene absorption bands. nih.gov

Two main absorption bands are predicted:

An intense band at shorter wavelengths (around 250-280 nm) attributed to the π → π* transition of the aromatic system, which is influenced by all substituents.

A weaker, lower-energy band at longer wavelengths, which may appear as a shoulder, corresponding to the n → π* transition of the nitro group. libretexts.org The exact position and intensity of these bands are sensitive to the solvent used for the analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Insights

It is anticipated that this compound molecules would crystallize to form centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a common and highly stable motif observed in the crystal structures of the majority of carboxylic acids. The O-H···O hydrogen bonds create a characteristic eight-membered ring.

The crystal packing is expected to be further stabilized by a network of weaker intermolecular interactions, such as C-H···O contacts, involving the methoxymethyl and nitro groups, as well as π-π stacking interactions between the aromatic rings of adjacent dimers. These interactions collectively contribute to the formation of a stable three-dimensional supramolecular architecture.

A hypothetical table of crystallographic parameters, based on known structures of similar compounds like 4-alkoxy-3-nitrobenzoic acids, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules per unit cell) | 4 or 8 |

| Key Hydrogen Bond (Å) | O-H···O ≈ 2.6-2.7 |

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Resolution

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the main compound from impurities, including positional isomers and by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of aromatic carboxylic acid.

Method Development:

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any potential impurities.

Column: A C18 stationary phase is a common starting point, offering good retention for moderately polar compounds. Column dimensions, particle size, and pore size can be varied to optimize resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. The pH of the aqueous phase is a critical parameter for ionizable compounds like carboxylic acids. Maintaining the pH below the pKa of the carboxylic acid group (typically around 3-4) suppresses its ionization, leading to better retention and peak shape. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase.

Detection: A UV detector is suitable for aromatic compounds. The detection wavelength should be set at a λmax of the analyte to ensure high sensitivity. For this compound, a wavelength in the range of 254-280 nm would likely be appropriate.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shapes in a reasonable timeframe.

A plausible set of HPLC conditions for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Method Validation:

Once a suitable method is developed, it must be validated to ensure its reliability for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes the typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | System suitability parameters are met. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and require a derivatization step to increase their volatility before GC-MS analysis.

Derivatization:

The most common derivatization technique for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The reaction is typically fast and produces a more volatile and thermally stable TMS ester derivative.

GC-MS Analysis:

The resulting TMS derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Mass Spectral Fragmentation:

The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragment ions. The molecular ion (M⁺) may be observed, but it is often of low abundance. The fragmentation pattern will be dominated by cleavages at the silyl (B83357) group and the substituents on the aromatic ring.

Key expected fragment ions are listed in the table below.

| m/z | Fragment Ion | Description |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| M-45 | [M - OCH₃]⁺ | Loss of the methoxy group from the methoxymethyl substituent. |

| M-73 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group. |

| 193 | [C₆H₄(CH₂OCH₃)(NO₂)CO]⁺ | Benzoyl cation derivative after loss of the OTMS group. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a common fragment in the mass spectra of TMS derivatives. |

The combination of the retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification of the compound and its related volatile impurities.

Computational Chemistry and Theoretical Investigations of 4 Methoxymethyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular systems. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost for determining ground-state properties. For a molecule like 4-(Methoxymethyl)-3-nitrobenzoic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry. researchgate.net

This optimization process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. A study on the analogous compound, 4-methyl-3-nitrobenzoic acid, utilized this approach to compute its optimized geometrical parameters. researchgate.net Such calculations are crucial for understanding the molecule's three-dimensional structure and inherent stability. The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Compound (4-Methyl-3-nitrobenzoic acid) using DFT Data derived from a study on 4-methyl-3-nitrobenzoic acid. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |

| Bond Length | C1-C2 | 1.39 Å |

| C-O (carboxyl) | 1.21 Å | |

| C=O (carboxyl) | 1.36 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | O-C-O (carboxyl) | 122.5° |

| C-C-N (ring) | 120.1° | |

| Dihedral Angle | C-C-C-O (carboxyl) | 179.9° |

This interactive table presents theoretical geometric data for 4-methyl-3-nitrobenzoic acid as an example of what would be calculated for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack and thus predicting potential reaction pathways. youtube.compku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound This table provides representative values typical for nitroaromatic compounds, as specific data for the target molecule is unavailable.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 eV | Electron Donor (Nucleophilic sites) |

| LUMO | -2.1 eV | Electron Acceptor (Electrophilic sites) |

| HOMO-LUMO Gap | 5.4 eV | Indicator of Chemical Stability |

This interactive table shows example energy values for HOMO, LUMO, and the energy gap, which are critical parameters in predicting chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, rotations around the C-C bond connecting the carboxylic acid group, the C-N bond of the nitro group, and the bonds within the methoxymethyl group could lead to various conformers with different energies. uky.edu A conformational scan can be performed computationally to identify the most stable conformers and the energy barriers between them. ufms.br

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time. chemrxiv.org An MD simulation would reveal how this compound behaves in a specific environment (e.g., in a solvent like water or DMSO) at a given temperature. ajchem-a.comscienomics.com This provides insights into its flexibility, solvent interactions, and the time-averaged behavior of its functional groups, which are crucial for understanding its behavior in a realistic chemical system.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules. rsc.org These theoretical spectra can be used to interpret and assign experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated shifts for this compound could be compared to experimental values to confirm its structure. epstem.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds, which are observed as absorption bands in an Infrared (IR) spectrum. scielo.org.za By analyzing the computed vibrational modes, each band in an experimental spectrum can be assigned to a specific functional group's motion (e.g., C=O stretch of the carboxylic acid, N-O stretches of the nitro group). researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. nih.govnih.gov This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electrons being promoted from occupied to unoccupied orbitals.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Compound (4-Methyl-3-nitrobenzoic acid) Data derived from a study on 4-methyl-3-nitrobenzoic acid. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3570 | 3565 | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3080 | 3075 | Phenyl Ring |

| C=O Stretch | 1725 | 1720 | Carboxylic Acid |

| NO₂ Asymmetric Stretch | 1540 | 1535 | Nitro Group |

| NO₂ Symmetric Stretch | 1355 | 1350 | Nitro Group |

This interactive table compares theoretical and experimental IR data for a related compound, demonstrating the accuracy of computational predictions.

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For key transformations involving this compound, such as its synthesis or subsequent reactions, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state theory allows chemists to calculate the activation energy of a reaction by locating the transition state structure on the potential energy surface. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry and vibrational frequencies of the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the chemical transformation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. A QSPR model is a mathematical equation that correlates structural or physicochemical descriptors of a set of compounds with a particular property (e.g., boiling point, solubility, or a biological activity).

For this compound and its analogues, a QSPR study would involve:

Creating a Dataset: Assembling a series of related molecules with known experimental values for a target property.

Calculating Descriptors: Computing a large number of molecular descriptors for each molecule, such as electronic (e.g., HOMO/LUMO energies), topological, and constitutional descriptors.

Model Building: Using statistical methods to build a regression model that links the descriptors to the property.

Validation: Testing the model's predictive power on an external set of compounds.

Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound, guiding the design of new compounds with desired characteristics.

Future Research Directions and Unexplored Avenues for 4 Methoxymethyl 3 Nitrobenzoic Acid

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy

Currently, there are no established, optimized synthetic routes for 4-(methoxymethyl)-3-nitrobenzoic acid reported in peer-reviewed literature. Future research would need to first focus on developing reliable and efficient methods for its synthesis. A key goal would be to achieve high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. Green chemistry principles, such as the use of non-toxic solvents and catalysts, would also be a critical consideration in the development of any new synthetic pathway.

Exploration of Undiscovered Reactivity Modes and Innovative Catalytic Transformations

The reactivity of this compound remains largely unexplored. The presence of the nitro group, carboxylic acid, and methoxymethyl group offers multiple sites for chemical modification. Future research could investigate the selective transformation of each of these functional groups. For instance, the reduction of the nitro group could lead to the corresponding aniline (B41778) derivative, a valuable intermediate in medicinal chemistry and materials science. The carboxylic acid could be converted to a variety of other functional groups, such as esters, amides, or acid halides, opening up further synthetic possibilities. The methoxymethyl group could also be a target for cleavage or modification, providing another handle for derivatization.

Expansion of Applications in Emerging Fields of Organic Synthesis and Chemical Biology

Without established biological activity or utility as a synthetic intermediate, the application of this compound in organic synthesis and chemical biology is yet to be realized. Future investigations could screen this compound and its derivatives for potential pharmacological activity. Its structure could serve as a scaffold for the development of new bioactive molecules. In organic synthesis, it could potentially be used as a building block for the construction of more complex molecular architectures.

Potential for Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms is a forward-looking goal that would depend on the prior development of robust synthetic methods. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and reaction control. Once a reliable synthesis is established, it could be adapted to a flow process, enabling the on-demand production of this compound and its derivatives. This would facilitate high-throughput screening of its properties and applications.

Advanced Materials Science Applications Derived from this compound Scaffolds

The potential for this compound in materials science is another area that awaits exploration. The aromatic ring and functional groups could allow for its incorporation into polymers, metal-organic frameworks (MOFs), or other advanced materials. The nitro group, for instance, could be used to tune the electronic properties of materials, while the carboxylic acid could serve as an anchor point for surface modification or polymerization. However, without fundamental studies on the properties of this compound, its utility in materials science remains theoretical.

Q & A

What are the optimal synthetic routes for 4-(Methoxymethyl)-3-nitrobenzoic acid, and what factors influence reaction yield?

Level: Basic

Methodological Answer:

The primary synthesis involves nitration of 4-methoxybenzoic acid derivatives or methoxymethylation of pre-nitrated intermediates. Key factors include:

- Reagent Selection: Nitration with mixed acids (H₂SO₄/HNO₃) at 0°C to control exothermicity, followed by gradual warming to room temperature for completion .

- Solvent Optimization: Dichloromethane or sulfuric acid as solvents to stabilize intermediates and avoid side reactions .

- Reaction Time: 2–5 hours at room temperature to maximize nitro group introduction while minimizing decomposition .

Yield optimization requires careful temperature control and stoichiometric balancing of nitric acid to prevent over-nitration.

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Level: Advanced

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign methoxymethyl (δ ~3.3–3.5 ppm for OCH₃) and nitro group (deshielded aromatic protons at δ ~8.0–8.5 ppm) positions. Compare with analogs like 4-Acetamido-3-nitrobenzoic acid for substituent effects .

- IR: Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹ C=O) functionalities .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on nitro group orientation and hydrogen-bonding interactions in crystal structures .

What strategies mitigate competing side reactions during methoxymethylation of 3-nitrobenzoic acid precursors?

Level: Advanced

Methodological Answer:

Side reactions (e.g., esterification or demethylation) can be minimized by:

- Protecting Groups: Use tert-butyl or silyl ethers to shield the carboxylic acid during methoxymethylation .

- Catalyst Screening: Lewis acids like Fe(NO₃)₃ enhance regioselectivity in aromatic substitutions .

- Mechanochemical Approaches: Ball-milling with ammonium nitrate reduces solvent dependency and improves reaction efficiency in nitration steps .

How does the methoxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

Level: Advanced

Methodological Answer:

The methoxymethyl group acts as: